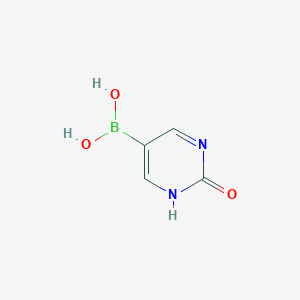

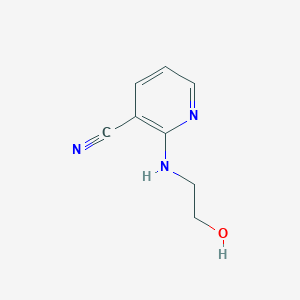

2-((2-Hydroxyethyl)amino)nicotinonitrile

Descripción general

Descripción

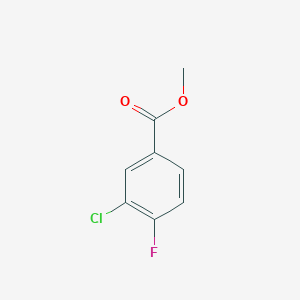

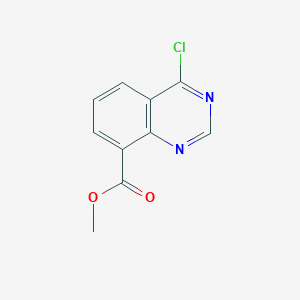

2-((2-Hydroxyethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 2-((2-Hydroxyethyl)amino)nicotinonitrile is 1S/C8H9N3O/c9-6-7-2-1-3-10-8(7)11-4-5-12/h1-3,12H,4-5H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((2-Hydroxyethyl)amino)nicotinonitrile are as follows :Aplicaciones Científicas De Investigación

Application in Antibacterial and Antioxidant Activities

- Specific Scientific Field: Biochemistry and Pharmacology .

- Summary of the Application: This compound has been used to synthesize novel complexes of zinc(II) and copper(II) for antibacterial and antioxidant activities .

- Methods of Application or Experimental Procedures: Two novel complexes of zinc(II) and copper(II) were synthesized from the ligand 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde (H 2 L) in a 1:2 metal-to-ligand ratio in methanol . The complexes were characterized by various spectroscopy techniques, powder X-ray diffraction (XRD), scanning electron microscopy-energy-dispersive X-ray spectroscopy (SEM-EDX), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA) experimental techniques .

- Results or Outcomes Obtained: The Cu(II) complex showed antibacterial activities with the zones of inhibition of 20.90 ± 2.00 mm against Pseudomonas aeruginosa, 19.69 ± 0.71 mm against Staphylococcus aureus, and 18.58 ± 1.04 mm against Streptococcus pyogenes . Radical scavenging activities of both Cu(II) and Zn(II) complexes showed half-maximal inhibitory concentrations (IC 50 ) of 4.72 and 8.2μg/ mL, respectively .

Application in Drug Synthesis

- Specific Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: Nicotinonitrile derivatives, including 2-((2-Hydroxyethyl)amino)nicotinonitrile, have been used in the synthesis of various drugs . These drugs include Bosutinib, Milrinone, Neratinib, and Olprinone .

- Results or Outcomes Obtained: The resulting drugs have a wide range of therapeutic activities. For example, Bosutinib is used for treating leukemia, Milrinone and Olprinone are used as cardiotonics, and Neratinib is used for treating breast cancer .

Application in Antioxidant Activities

- Specific Scientific Field: Biochemistry .

- Summary of the Application: 2-Amino-4,6-diphenyl-nicotinonitrile derivatives, which can be synthesized from 2-((2-Hydroxyethyl)amino)nicotinonitrile, have shown moderate antioxidant activities .

- Methods of Application or Experimental Procedures: The antioxidant activities were tested using the 2,2-biphenyl-2-picrylhydrazyl (DPPH) method as a free radical scavenging reagent .

- Results or Outcomes Obtained: The 2-amino-4,6-diphenyl-nicotinonitrile derivatives showed moderate activity when tested for their antioxidant activities .

Safety And Hazards

2-((2-Hydroxyethyl)amino)nicotinonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Propiedades

IUPAC Name |

2-(2-hydroxyethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-6-7-2-1-3-10-8(7)11-4-5-12/h1-3,12H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLQHHGQBZIPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591350 | |

| Record name | 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Hydroxyethyl)amino)nicotinonitrile | |

CAS RN |

440102-32-9 | |

| Record name | 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)

![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)